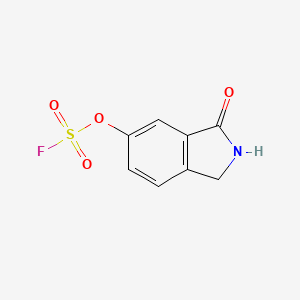
5-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole is a chemical compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique reactivity and have found applications in various fields, including organic synthesis, chemical biology, and drug discovery . The compound features a fluorosulfonyloxy group attached to a dihydroisoindole ring system, which imparts distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the reaction of a suitable dihydroisoindole precursor with a fluorosulfonylating agent under controlled conditions . The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of 5-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
5-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole can undergo various chemical reactions, including:
Nucleophilic Substitution: The fluorosulfonyloxy group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The dihydroisoindole ring can undergo substitution reactions at various positions.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). The reaction conditions typically involve controlled temperatures and solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation may produce sulfonyl derivatives .
Applications De Recherche Scientifique
5-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole has several scientific research applications:
Organic Synthesis: It is used as a building block for the synthesis of more complex molecules.
Chemical Biology: The compound’s reactivity makes it useful in labeling and modifying biomolecules.
Drug Discovery: Its unique properties are explored for developing new pharmaceuticals.
Materials Science: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole involves its reactivity with nucleophiles and electrophiles. The fluorosulfonyloxy group can act as a leaving group, facilitating various chemical transformations. The compound may interact with molecular targets through covalent bonding, affecting biological pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfonyl Fluorides: Compounds like sulfonyl fluorides share similar reactivity and applications.
Spirocyclic Oxindoles: These compounds have similar structural features and are used in medicinal chemistry.
Uniqueness
5-Fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole is unique due to its specific combination of the fluorosulfonyloxy group and the dihydroisoindole ring. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
Propriétés
IUPAC Name |
5-fluorosulfonyloxy-3-oxo-1,2-dihydroisoindole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO4S/c9-15(12,13)14-6-2-1-5-4-10-8(11)7(5)3-6/h1-3H,4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YESPMWRJTCUYRT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)OS(=O)(=O)F)C(=O)N1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![7-(4-fluorobenzyl)-1,3,4,9-tetramethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2368744.png)
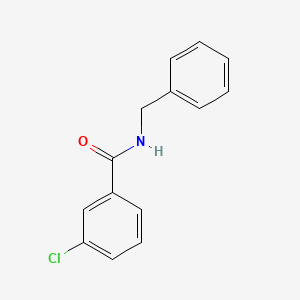
![5-{1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]ethyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2368746.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2368747.png)
![1-(4-butoxyphenyl)-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea](/img/structure/B2368748.png)
![3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride](/img/structure/B2368750.png)
![N~1~-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N~2~-(2,4-dichlorophenyl)ethanediamide](/img/structure/B2368752.png)
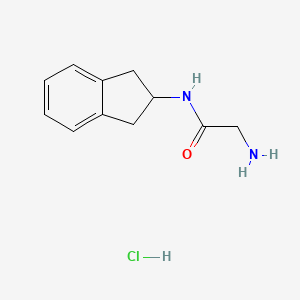
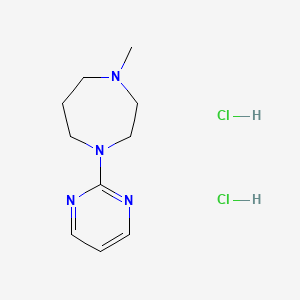
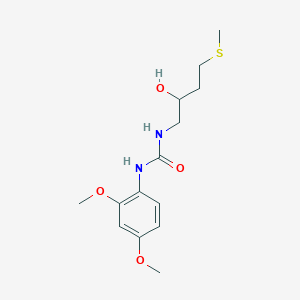
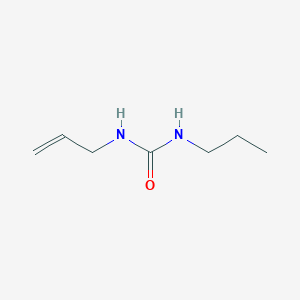
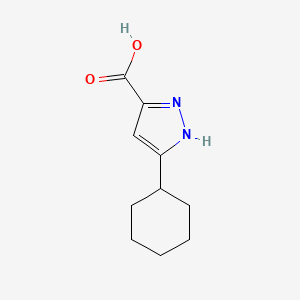
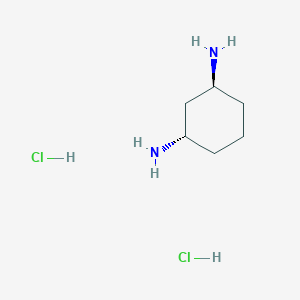
![Methyl 2-azabicyclo[2.2.2]oct-7-ene-6-carboxylate](/img/structure/B2368764.png)
